Eledoisin

Description

A peptide extracted from the posterior salivary glands of certain small octopi (Eledone spp., Mollusca), or obtained by synthesis. Its actions resemble those of SUBSTANCE P; it is a potent vasodilator and increases capillary permeability. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1364)

Properties

IUPAC Name |

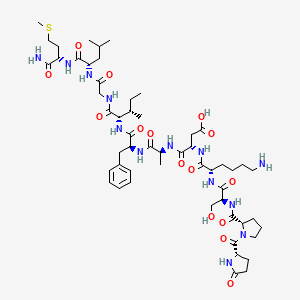

(3S)-3-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H85N13O15S/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72)/t30-,31-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLPVIWBPZMVSH-FCKMLYJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H85N13O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046926 | |

| Record name | Eledoisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1188.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-25-0 | |

| Record name | Eledoisin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eledoisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Eledoisin Peptide: From Molluscan Origins to a Potent Vasoactive Agent

An In-depth Technical Guide on the Origin, Discovery, and Core Scientific Principles of the Eledoisin Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fascinating journey of this compound, from its discovery in the salivary glands of cephalopods to its characterization as a potent member of the tachykinin peptide family. We will delve into its origins, the seminal discovery by Vittorio Erspamer and his colleagues, the experimental methodologies of the era, and the signaling pathways it triggers.

Origin and Discovery

This compound is a naturally occurring undecapeptide, meaning it is a peptide composed of eleven amino acids. Its discovery is credited to the Italian scientist Vittorio Erspamer and his colleague A. Anastasi in 1963. They isolated this potent bioactive compound from the posterior salivary glands of two species of small octopuses, Eledone moschata and Eledone aldovandi. This discovery was a significant contribution to the burgeoning field of peptide research, highlighting the rich diversity of bioactive compounds in the animal kingdom.

This compound was identified as a member of the tachykinin family of neuropeptides. This family is characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity. Tachykinins are known for their rapid stimulatory effects on smooth muscle tissue.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂ |

| Molecular Formula | C₅₄H₈₅N₁₃O₁₅S |

| Molecular Weight | 1188.4 g/mol |

| Peptide Family | Tachykinin |

| Natural Source | Posterior salivary glands of Eledone moschata and Eledone aldovandi |

Experimental Protocols

Extraction and Purification of this compound

The initial step would involve the dissection of the posterior salivary glands from Eledone moschata and Eledone aldovandi.

Protocol:

-

Homogenization: The dissected salivary glands were likely homogenized in an acidic medium (e.g., acetone or ethanol with HCl) to precipitate proteins and prevent enzymatic degradation of the peptide.

-

Centrifugation: The homogenate would then be centrifuged to separate the solid protein precipitate from the supernatant containing the peptides and other small molecules.

-

Solvent Evaporation: The supernatant would be collected, and the organic solvent evaporated under vacuum.

-

Preliminary Purification: The resulting aqueous extract would likely undergo several preliminary purification steps, such as precipitation with salts (e.g., ammonium sulfate) to further remove unwanted proteins.

-

Column Chromatography: The partially purified extract would then be subjected to column chromatography for further separation. Common techniques of the time included:

-

Adsorption Chromatography: Using stationary phases like alumina or silica gel to separate compounds based on their polarity.

-

Ion-Exchange Chromatography: Employing charged resins to separate peptides based on their net charge at a specific pH.

-

-

Paper Chromatography: This was a crucial technique in the 1960s for the final purification and analysis of peptides. The peptide mixture would be spotted onto a sheet of filter paper, and a solvent would be allowed to move up the paper, separating the components based on their differential partitioning between the stationary phase (water in the paper) and the mobile solvent phase. Two-dimensional paper chromatography, using two different solvent systems in perpendicular directions, was often used to achieve high resolution.

-

Electrophoresis: Paper electrophoresis, where an electric field is applied across the paper, could have been used to separate peptides based on their charge-to-mass ratio.

Amino Acid Sequence Analysis

Once a pure sample of this compound was obtained, its amino acid sequence was determined using the following methods, which were standard at the time:

Protocol:

-

Acid Hydrolysis: The purified peptide was hydrolyzed into its constituent amino acids by heating it in a strong acid (e.g., 6N HCl) at a high temperature (e.g., 110°C) for an extended period (e.g., 24 hours). This breaks all the peptide bonds.

-

Amino Acid Analysis: The resulting mixture of amino acids was then analyzed, often using paper chromatography or an automated amino acid analyzer (if available). By comparing the migration of the unknown amino acids with that of known standards, the amino acid composition of the peptide could be determined.

-

N-terminal and C-terminal Analysis:

-

N-terminal analysis: The Edman degradation method, or the use of Sanger's reagent (1-fluoro-2,4-dinitrobenzene), would have been employed to identify the N-terminal amino acid.

-

C-terminal analysis: Enzymatic methods, using carboxypeptidases, were likely used to sequentially cleave and identify the C-terminal amino acid.

-

-

Partial Hydrolysis and Fragment Sequencing: To determine the complete sequence, the peptide was likely subjected to partial hydrolysis (using weaker acid or enzymes like trypsin and chymotrypsin) to generate a series of overlapping smaller peptide fragments. These fragments were then purified and their sequences determined, allowing the full sequence of the original undecapeptide to be reconstructed.

Pharmacological Activity

Early studies by Erspamer and his colleagues in 1962 investigated the pharmacological effects of this compound on various smooth muscle preparations. These studies provided the first quantitative data on its potent biological activity.

Table 2: Stimulatory Effects of this compound on Isolated Smooth Muscle Preparations

| Tissue Preparation | Relative Potency (Compared to Bradykinin) | Threshold Concentration (g/mL) |

| Rabbit Colon | 50-100 | 1 x 10⁻¹⁰ - 5 x 10⁻¹⁰ |

| Guinea-pig Ileum | 20-50 | 5 x 10⁻¹⁰ - 1 x 10⁻⁹ |

| Rabbit Uterus | 10-20 | 1 x 10⁻⁹ - 5 x 10⁻⁹ |

| Frog Stomach | 5-10 | 5 x 10⁻⁹ - 1 x 10⁻⁸ |

Data extracted from Erspamer & Erspamer, 1962, British Journal of Pharmacology and Chemotherapy.

Signaling Pathways and Experimental Workflows

This compound, as a tachykinin, exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily the neurokinin 2 (NK2) receptor, although it can also interact with NK1 and NK3 receptors. The activation of these receptors initiates a cascade of intracellular signaling events.

This compound Signaling Pathway

The binding of this compound to the NK2 receptor, which is coupled to a Gq protein, triggers the following signaling cascade:

Caption: this compound-induced Gq-coupled signaling pathway.

Experimental Workflow for this compound Discovery

The logical flow of experiments that led to the discovery and characterization of this compound can be visualized as follows:

Caption: Logical workflow for the discovery of this compound.

Conclusion

The discovery of this compound was a landmark in peptide research, not only for identifying a novel and potent bioactive molecule but also for showcasing the power of systematic biochemical investigation. Its origin from a marine mollusk underscores the vast and still largely unexplored reservoir of natural compounds with potential therapeutic applications. For researchers and drug development professionals, the story of this compound serves as a compelling case study in natural product discovery and a reminder of the enduring relevance of foundational biochemical techniques. The potent vasoactive and smooth muscle-stimulating properties of this compound continue to make it and its analogs valuable tools in pharmacological research.

Eledoisin's Mechanism of Action in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eledoisin, a naturally occurring undecapeptide originally isolated from the salivary glands of the cephalopod Eledone moschata, is a member of the tachykinin family of neuropeptides. In mammals, it serves as a potent agonist for tachykinin receptors, playing a significant role in a variety of physiological processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound in mammals, with a focus on its interaction with tachykinin receptors, the subsequent intracellular signaling cascades, and its physiological effects. Detailed experimental protocols for key assays and quantitative data on receptor binding and functional potency are presented to support further research and drug development endeavors.

Introduction to this compound and Tachykinin Receptors

This compound is an undecapeptide with the amino acid sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂.[1] It shares the conserved C-terminal motif (-Phe-X-Gly-Leu-Met-NH₂) characteristic of the tachykinin peptide family, which is crucial for receptor activation. The mammalian tachykinin system comprises three well-characterized G protein-coupled receptors (GPCRs): the neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors. While Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB) are the endogenous mammalian ligands with preferential affinity for NK1, NK2, and NK3 receptors respectively, this compound exhibits a broad spectrum of activity, with a noted preference for the NK2 and NK3 receptors.

Receptor Binding and Functional Potency

This compound's interaction with tachykinin receptors has been characterized through radioligand binding assays and functional studies. The binding affinity (Ki) and functional potency (EC50) of this compound vary depending on the receptor subtype, species, and tissue being examined. The following tables summarize the available quantitative data.

Table 1: Binding Affinity (Ki) of this compound for Mammalian Tachykinin Receptors

| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference(s) |

| NK3 | Rat | Cerebral Cortex | [¹²⁵I]BH-Eledoisin | ~15.3 (Kd) | [2] |

| NK3 | Rat | Cerebral Cortex | [¹²⁵I]BH-Neurokinin A | - | [3] |

Note: Data for direct comparative Ki values across all three receptors from a single study is limited. The provided data indicates a high affinity for the NK3 receptor in the rat brain.[2][3]

Table 2: Functional Potency (EC50) of this compound at Mammalian Tachykinin Receptors

| Receptor Subtype | Assay Type | Species | Tissue/Preparation | EC50 (nM) | Reference(s) |

| NK1 (implied) | Guinea Pig Ileum Contraction | Guinea Pig | Ileum | 1-16 | [4] |

| NK2 (implied) | Rat Vas Deferens Contraction | Rat | Vas Deferens | 2000-4000 | [4] |

| NK1 | Inositol Phosphate Formation | Neonatal Rat | Spinal Neurons | 3.6 - 21.3 (for various tachykinins) |

Note: The EC50 values are influenced by the specific tissue and assay conditions. The guinea pig ileum expresses a mixed population of tachykinin receptors, and the rat vas deferens is a classical model for NK2 receptor activity.

Signaling Pathways

Upon binding to tachykinin receptors, particularly NK2 and NK3 receptors, this compound initiates a well-defined intracellular signaling cascade. These receptors are coupled to the Gq/11 family of G proteins.

Gq/11-Phospholipase C (PLC) Pathway

Activation of the tachykinin receptor by this compound leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates the membrane-bound enzyme Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

Downstream Effectors: IP₃ and DAG

IP₃ is a soluble molecule that diffuses into the cytoplasm and binds to its receptor (IP₃R) on the endoplasmic reticulum (ER). This binding triggers the opening of calcium channels and the release of stored Ca²⁺ from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration.

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC). PKC, in turn, phosphorylates a variety of intracellular proteins, leading to a cascade of cellular responses, including smooth muscle contraction and modulation of ion channel activity.

Diagram of this compound-Activated Signaling Pathway

Caption: this compound-activated Gq/11 signaling pathway.

Physiological Effects in Mammals

The activation of tachykinin receptors by this compound elicits a range of physiological responses, primarily related to smooth muscle contraction and vasodilation.

-

Smooth Muscle Contraction: this compound is a potent stimulator of extravascular smooth muscle contraction. This effect is particularly prominent in the gastrointestinal tract, where it can increase motility.

-

Vasodilation: this compound can induce vasodilation, leading to a hypotensive effect. This is thought to be mediated by the release of nitric oxide from the endothelium, a process initiated by the increase in intracellular calcium in endothelial cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay measures the affinity of this compound for tachykinin receptors.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for a specific tachykinin receptor subtype.

Materials:

-

Cell membranes expressing the tachykinin receptor of interest (e.g., from transfected cell lines or specific tissues).

-

Radiolabeled tachykinin ligand (e.g., [¹²⁵I]BH-Eledoisin or a subtype-selective radioligand).

-

Unlabeled this compound and other competing ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Glass fiber filters.

-

Filtration apparatus and scintillation counter.

Protocol:

-

Prepare cell membranes by homogenization and centrifugation.

-

In a multi-well plate, add a fixed amount of cell membrane preparation to each well.

-

For saturation binding, add increasing concentrations of the radiolabeled ligand. For competition binding, add a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound.

-

Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine Kd, Bmax (for saturation), or Ki (for competition).

Diagram of Radioligand Binding Assay Workflow

Caption: Workflow for a radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium following receptor activation by this compound.

Objective: To determine the potency (EC50) of this compound in stimulating calcium release.

Materials:

-

Cells expressing the tachykinin receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

This compound and other test compounds.

-

A fluorescence plate reader with automated injection capabilities.

Protocol:

-

Plate cells in a multi-well, black-walled, clear-bottom plate and culture overnight.

-

Load the cells with Fluo-4 AM dye by incubating them in a dye-containing buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Automatically inject a solution of this compound at various concentrations into the wells.

-

Immediately and continuously measure the change in fluorescence intensity over time.

-

The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

-

Plot the peak fluorescence (or area under the curve) against the concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC50.

Diagram of Calcium Mobilization Assay Workflow

References

- 1. Comparison of the binding of radiolabelled neurokinin A and this compound in rat cortex synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the binding of radiolabelled neurokinin A and this compound in rat cortex synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformationally constrained tachykinin analogs which are selective ligands for the this compound binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

Eledoisin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Tachykinin Family Neuropeptide

Abstract

Eledoisin, a potent undecapeptide originally isolated from the salivary glands of the octopus Eledone moschata, is a key member of the tachykinin family of neuropeptides. Characterized by the conserved C-terminal motif -Phe-X-Gly-Leu-Met-NH₂, tachykinins play crucial roles in a myriad of physiological and pathophysiological processes. This compound exhibits a distinct pharmacological profile, demonstrating a notable affinity and agonist activity at tachykinin receptors, particularly the neurokinin 2 (NK₂) and neurokinin 3 (NK₃) receptors. This technical guide provides a comprehensive overview of this compound, with a focus on its quantitative pharmacology, the experimental protocols for its characterization, and the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of tachykinin signaling and the development of novel therapeutics targeting this system.

Introduction to the Tachykinin Family and this compound

The tachykinin family of neuropeptides encompasses a group of structurally related peptides that share a common C-terminal sequence, Phe-X-Gly-Leu-Met-NH₂. This conserved region is crucial for their biological activity. Mammalian tachykinins include Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which are involved in diverse physiological processes such as pain transmission, inflammation, smooth muscle contraction, and vasodilation.[1]

This compound, with the amino acid sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂, is a non-mammalian tachykinin that has been instrumental in the characterization of tachykinin receptors due to its distinct receptor selectivity profile.

Quantitative Pharmacology of this compound

The interaction of this compound with the three main subtypes of tachykinin receptors (NK₁, NK₂, and NK₃) has been characterized through various binding and functional assays. The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC₅₀/IC₅₀) of this compound at these receptors. It is important to note that values can vary depending on the experimental conditions, such as the species, tissue or cell line used, and the specific radioligand employed in binding assays.

Table 1: Binding Affinity (Ki) of this compound at Tachykinin Receptors

| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| NK₁ | Rat | Cerebral Cortex | [¹²⁵I]Bolton-Hunter Substance P | >1000 | Fagg et al., 1982 |

| NK₂ | Rat | Duodenum | [³H]SR48968 | 4.3 | Emonds-Alt et al., 1993 |

| NK₃ | Rat | Cerebral Cortex | [¹²⁵I]Bolton-Hunter this compound | 1.1 | Beaujouan et al., 1984 |

| NK₃ | Guinea Pig | Ileum | [³H]Senktide | 0.8 | Guard et al., 1990 |

Table 2: Functional Potency (EC₅₀/IC₅₀) of this compound at Tachykinin Receptors

| Assay Type | Receptor Subtype | Species | Tissue/Cell Line | Measured Effect | EC₅₀/IC₅₀ (nM) | Reference |

| Contraction | NK₂ | Rabbit | Pulmonary Artery | Smooth Muscle Contraction | 3.2 | Maggi et al., 1987 |

| Inositol Phosphate Accumulation | NK₃ | CHO cells | hNK₃ | IP₁ Accumulation | 1.5 | Orsini et al., 2001 |

| Calcium Mobilization | NK₃ | CHO cells | hNK₃ | Intracellular Ca²⁺ increase | 2.1 | Griesbeck et al., 2002 |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of this compound's pharmacological properties. This section outlines the key experimental protocols used in its study.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of this compound for tachykinin receptors.[2][3][4] These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest and the measurement of its displacement by unlabeled this compound.

Protocol: Competitive Radioligand Binding Assay for this compound at NK₃ Receptors

-

Membrane Preparation:

-

Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors) to a final protein concentration of 100-200 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of membrane preparation to each well.

-

Add 25 µL of increasing concentrations of unlabeled this compound (typically from 10⁻¹¹ to 10⁻⁵ M).

-

Add 25 µL of a fixed concentration of [¹²⁵I]Bolton-Hunter this compound (e.g., 0.1 nM).

-

For non-specific binding determination, add a high concentration of an unlabeled NK₃ agonist (e.g., 1 µM senktide).

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the biological response elicited by this compound upon binding to its receptor. The most common assays for Gq-coupled receptors like the tachykinin receptors are calcium mobilization and inositol phosphate accumulation assays.

Protocol: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.[5][6][7][8][9]

-

Cell Culture and Plating:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK₃ receptor in appropriate growth medium.

-

Plate the cells into black-walled, clear-bottom 96-well plates and grow to confluence.

-

-

Dye Loading:

-

Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark for 30-60 minutes at 37°C.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of this compound to the wells and monitor the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

-

Protocol: Inositol Phosphate Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of the IP₃ signaling cascade.[10]

-

Cell Culture and Labeling:

-

Culture cells expressing the tachykinin receptor of interest.

-

Label the cells with myo-[³H]inositol overnight to incorporate the radiolabel into the cellular phosphoinositide pool.

-

-

Assay Procedure:

-

Wash the cells to remove unincorporated radiolabel.

-

Pre-incubate the cells with lithium chloride (LiCl) for 15-30 minutes. LiCl inhibits the degradation of inositol phosphates, leading to their accumulation.

-

Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes).

-

-

Extraction and Separation:

-

Lyse the cells with an acidic solution (e.g., perchloric acid or trichloroacetic acid).

-

Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.

-

-

Detection and Data Analysis:

-

Quantify the amount of [³H]inositol phosphates in each fraction using liquid scintillation counting.

-

Plot the amount of inositol phosphate accumulation against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value using non-linear regression analysis.

-

Signaling Pathways of this compound

Tachykinin receptors, including those activated by this compound, are members of the G protein-coupled receptor (GPCR) superfamily. They primarily couple to Gαq/11 proteins to initiate the phospholipase C (PLC) signaling cascade.

Caption: this compound-activated tachykinin receptor signaling pathway.

Upon binding of this compound to the NK₂ or NK₃ receptor, the associated Gαq/11 protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cascade of cellular responses including smooth muscle contraction, secretion, and changes in gene expression.

Experimental Workflow

A typical research workflow for investigating the pharmacological properties of this compound involves several key stages, from peptide acquisition to data analysis.

Caption: A standard experimental workflow for this compound research.

The workflow begins with the synthesis of the this compound peptide, typically via solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then characterized to confirm its identity and purity, often using mass spectrometry. The characterized this compound is subsequently used in a series of in vitro assays, including radioligand binding assays to determine its affinity for different tachykinin receptor subtypes and functional assays to assess its agonist activity. The data from these assays are then analyzed to determine key pharmacological parameters such as Ki, IC₅₀, and EC₅₀ values. Finally, these results are interpreted to understand the receptor selectivity, potency, and efficacy of this compound, providing valuable insights for further research and drug development.

Conclusion

This compound remains a critical tool for the study of the tachykinin system. Its distinct pharmacological profile has been invaluable in delineating the functions of the NK₂ and NK₃ receptors. This technical guide has provided a detailed overview of the quantitative pharmacology of this compound, comprehensive experimental protocols for its characterization, and a clear depiction of its signaling pathways and a typical research workflow. It is hoped that this resource will facilitate further investigation into the complex roles of tachykinins in health and disease and aid in the development of novel therapeutic agents targeting this important neuropeptide system.

References

- 1. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bu.edu [bu.edu]

- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

Eledoisin Receptor Binding Affinity and Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eledoisin, a naturally occurring undecapeptide isolated from the salivary glands of the octopus Eledone moschata, is a member of the tachykinin family of neuropeptides.[1][2] Like other tachykinins, it exerts its biological effects through interaction with G-protein coupled receptors (GPCRs), specifically the tachykinin receptors (NK1, NK2, and NK3).[3][4] The this compound receptor is primarily recognized as the neurokinin 2 (NK2) receptor, for which Neurokinin A (NKA) is the preferred endogenous mammalian ligand.[5] However, this compound and other tachykinins exhibit a degree of cross-reactivity with other tachykinin receptor subtypes.[2][6] Understanding the binding affinity and selectivity of this compound and related ligands for these receptors is crucial for the development of targeted therapeutics for a variety of physiological and pathological conditions, including inflammatory responses, pain transmission, and smooth muscle contraction.[7][8] This guide provides an in-depth overview of the binding characteristics of this compound and other key tachykinin ligands, detailed experimental protocols for assessing receptor binding, and a visualization of the associated signaling pathways.

Data Presentation: Ligand Binding Affinities at Tachykinin Receptors

The binding affinities of this compound and other representative tachykinin receptor ligands are summarized below. The data, presented as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), are compiled from various radioligand binding studies. It is important to note that absolute values may vary between studies due to differences in experimental conditions, tissue preparations, and radioligands used.

Table 1: Binding Affinity (Kᵢ/IC₅₀ in nM) of Tachykinin Receptor Ligands

| Ligand | NK1 Receptor | NK2 Receptor | NK3 Receptor | Predominant Selectivity |

| This compound | ~7.9 - 10 | ~3.4 - 8 | ~8 - 240 | NK2/NK3 |

| Neurokinin A (NKA) | ~1 - 10 | ~0.3 - 3.4 | ~100 - 1000 | NK2 |

| Substance P (SP) | ~0.1 - 1 | ~100 - 1000 | ~1000 - 10000 | NK1 |

| Senktide | >1000 | >1000 | ~0.5 - 8.5 | NK3 |

Data compiled from multiple sources.[9][10][11][12] The range of values reflects inter-study variability.

Experimental Protocols

The characterization of ligand binding to the this compound receptor (NK2 receptor) and other tachykinin receptors is predominantly achieved through competitive radioligand binding assays.

Protocol 1: Competitive Radioligand Binding Assay for Tachykinin Receptors

This protocol outlines a standard procedure for determining the binding affinity of a test compound for the NK1, NK2, and NK3 receptors using cell membranes expressing the receptor of interest and a specific radioligand.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human NK1, NK2, or NK3 receptor.

-

Radioligands:

-

NK1: [¹²⁵I]Bolton-Hunter Substance P ([¹²⁵I]BH-SP)

-

NK2: [¹²⁵I]Neurokinin A ([¹²⁵I]NKA)

-

NK3: [³H]Senktide or [¹²⁵I]Bolton-Hunter this compound

-

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl₂, 0.1% BSA, and protease inhibitors (e.g., 40 µg/mL bacitracin, 4 µg/mL leupeptin, 2 µg/mL chymostatin).

-

Test Compounds: this compound or other compounds of interest at various concentrations.

-

Non-specific Binding Control: High concentration of a non-labeled ligand (e.g., 1 µM Substance P for NK1, 1 µM Neurokinin A for NK2, 1 µM Senktide for NK3).

-

GF/B glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[13]

-

Filtration: Rapidly filter the incubation mixture through GF/B glass fiber filters using a cell harvester to separate bound from free radioligand. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (counts in the presence of a high concentration of unlabeled ligand) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

This compound Receptor (NK2) Signaling Pathway

Caption: this compound Receptor (NK2) Signaling Pathway.

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound demonstrates a complex binding profile, with a primary affinity for the NK2 receptor but also significant interaction with the NK3 receptor. Its selectivity is less pronounced compared to endogenous mammalian tachykinins like Substance P and Neurokinin A. The detailed experimental protocols provided herein offer a standardized approach for researchers to further investigate the binding characteristics of this compound and novel compounds targeting tachykinin receptors. The visualization of the NK2 receptor signaling pathway and the experimental workflow for binding assays serve as valuable tools for both educational and research purposes. A thorough understanding of the binding affinity and selectivity of ligands like this compound is fundamental to the rational design of selective and potent drugs for therapeutic intervention in various tachykinin-mediated pathologies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Solution Structure of the Tachykinin Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological analysis of [3H]-senktide binding to NK3 tachykinin receptors in guinea-pig ileum longitudinal muscle-myenteric plexus and cerebral cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand binding and functional characterisation of tachykinin receptors in chicken small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

An In-depth Technical Guide to the Physiological Effects of the Eledoisin Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eledoisin, a potent undecapeptide originally isolated from the posterior salivary glands of the octopus Eledone moschata, is a member of the tachykinin family of neuropeptides. It exerts a wide range of physiological effects, primarily through its interaction with tachykinin receptors, particularly the neurokinin 3 (NK3) receptor. This technical guide provides a comprehensive overview of the physiological actions of this compound, with a focus on its cardiovascular, secretagogue, and smooth muscle effects. Detailed experimental protocols for key assays, quantitative data on its biological activity, and a visualization of its primary signaling pathway are presented to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound is a tachykinin peptide with the amino acid sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2.[1] Like other tachykinins, it shares a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for its biological activity.[1] Its diverse pharmacological profile, including potent hypotensive and smooth muscle contractile activities, has made it a subject of scientific investigation for decades.[2][3] This guide will delve into the core physiological effects of this compound, providing quantitative data and methodological insights for its study.

Receptor Binding Profile

This compound interacts with all three major subtypes of tachykinin receptors (NK1, NK2, and NK3), which are G-protein coupled receptors (GPCRs). However, it displays a preferential affinity for the NK3 receptor in mammalian systems.[4][5] The binding affinity of this compound for these receptors is a key determinant of its physiological effects.

Table 1: Binding Affinity of this compound for Tachykinin Receptors

| Receptor Subtype | Ligand | Cell/Tissue Type | IC50 (nM) | Reference |

| NK1 | [¹²⁵I]Bolton-Hunter Substance P | Guinea Pig Lung Homogenates | >100 | [6] |

| NK2 | [¹²⁵I]Iodohistidyl Neurokinin A | Guinea Pig Lung Homogenates | ~100 | [6] |

| NK3 | [¹²⁵I]Bolton-Hunter this compound | Rat Cerebral Cortex Synaptic Membranes | 8 | [4][7] |

| NK3 | This compound | Transfected CHO cells | 240 (low affinity state) | [7] |

Physiological Effects

Cardiovascular Effects: Potent Vasodilation and Hypotension

This compound is a powerful vasodilator, leading to a significant drop in systemic arterial blood pressure.[2][8] This hypotensive effect is observed across various animal species, including dogs, cats, rabbits, and guinea pigs.[2][8] The vasodilation is believed to be a direct effect on the peripheral vasculature.[2]

Table 2: Dose-Response of this compound on Blood Pressure in Dogs

| Dose | Route of Administration | Change in Mean Arterial Pressure (mmHg) | Species | Reference |

| 0.5 - 2 ng/kg | Intravenous | Significant, transient fall | Dog | [2][8] |

| 10 - 50 ng/kg | Intravenous | Marked and prolonged fall | Dog | [2][8] |

Secretagogue Effects: Stimulation of Salivary Secretion

One of the most potent effects of this compound is the stimulation of salivary secretion.[1][9] This action is a direct effect on the salivary glands and is not mediated by cholinergic, adrenergic, histaminergic, or serotonergic receptors.[9]

Table 3: Effect of this compound on Salivary Flow Rate

| Dose | Route of Administration | Effect on Salivary Flow | Species | Reference |

| Low concentrations | Intra-carotid | Potent stimulation of secretion | Dog | [9] |

| Chronic administration | Not specified | Increase in salivary gland size | Rat | [1] |

Smooth Muscle Effects: Contraction of Extravascular Smooth Muscle

This compound causes the contraction of various extravascular smooth muscles, including those in the gastrointestinal tract.[3][10] Its effect on the guinea pig ileum is particularly pronounced.[3][10]

Table 4: Contractile Effect of this compound on Guinea Pig Ileum

| Parameter | Value | Tissue | Reference |

| Potency | High | Guinea Pig Ileum | [3][10] |

Specific EC50 values for this compound-induced smooth muscle contraction were not consistently reported across the reviewed literature.

Signaling Pathway

This compound mediates its effects primarily through the activation of the NK3 receptor, a Gq-protein coupled receptor. Binding of this compound to the NK3 receptor initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of downstream cellular responses.

References

- 1. Proceedings: Effects on salivary glands of the chronic administration of this compound and physalaemin to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The action of this compound on the systemic arterial blood pressure of some experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The action of this compound on the peristaltic reflex of guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the binding of radiolabelled neurokinin A and this compound in rat cortex synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioiodinated substance P, neurokinin A, and this compound bind predominantly in NK1 receptors in guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The action of this compound on the systemic arterial blood pressure of some experimental animals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [this compound stimulation of salivary secretion in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The action of this compound on the peristaltic reflex of guinea-pig isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Eledoisin as a Neurokinin Receptor Agonist

This guide provides a comprehensive overview of this compound, a naturally occurring tachykinin peptide, and its role as an agonist for neurokinin (NK) receptors. It covers the peptide's structure, its binding and functional activity at the three primary neurokinin receptors (NK1, NK2, and NK3), the intracellular signaling cascades it initiates, and detailed protocols for its experimental evaluation.

Introduction to this compound and the Tachykinin Family

This compound is an undecapeptide originally isolated from the posterior salivary glands of cephalopods like Eledone muschata and Eledone aldovandi.[1] It belongs to the tachykinin family of neuropeptides, which are characterized by a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH₂, where 'X' is typically an aromatic or branched aliphatic residue.[1][2] This conserved region is considered the "message domain," responsible for receptor activation, while the variable N-terminal "address domain" is thought to confer receptor subtype specificity.[1]

The primary amino acid sequence of this compound is pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂.[1][3] Like other tachykinins, this compound exhibits a wide range of pharmacological activities, including vasodilation, effects on blood pressure, and stimulation of smooth muscle.[1]

Interaction with Neurokinin Receptors

This compound exerts its effects by binding to and activating neurokinin receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[4] The three main subtypes are the NK1, NK2, and NK3 receptors. While this compound can interact with all three, it shows a degree of selectivity, which can vary across different species and tissues. In mammals, it is often noted for its activity at NK3 receptors.[3][5]

Binding Affinity and Potency

The affinity of this compound for neurokinin receptors has been characterized through radioligand binding assays, while its potency as an agonist is determined in functional assays that measure the physiological response to receptor activation. The tables below summarize key quantitative data from various studies.

Table 1: Binding Affinity of this compound at Neurokinin Receptors

| Receptor Subtype | Preparation | Radioligand Competed | Affinity Metric (Value) | Source |

| NK1 | Guinea Pig Lung Homogenates | ¹²⁵I-BH-Substance P | Lower affinity than Substance P, NKA, NKB | [6] |

| NK1 | Chicken Ileal Membranes | ¹²⁵I-BH-Substance P | Lower affinity than Substance P and NKA | [7] |

| NK3 | Rat Brain Cortex Membranes | ¹²⁵I-BH-Eledoisin | High affinity; binding profile consistent with NK3 | [5][8] |

| NK3 | Rat Cerebral Cortex | ¹²⁵I-BH-Neurokinin A | 7-fold higher affinity than NKA for this site | [5] |

Note: Affinity is often context-dependent, influenced by the tissue preparation and specific radioligand used.

Table 2: Functional Potency of this compound

| Assay / Tissue | Receptor(s) Involved | Potency Metric (Value) | Source |

| Guinea Pig Ileum Contraction | NK1, Neuronal Receptors | ED₅₀: 1-16 nM | [8] |

| Rat Vas Deferens Contraction | Predominantly NK2 | ED₅₀: 2-4 µM | [8] |

| Guinea Pig NK1 Receptor | NK1 | pD₂: 9.21 | |

| Rabbit NK2 Receptor | NK2 | pD₂: 8.22 | |

| Rat NK3 Receptor | NK3 | pD₂: 7.11 |

pD₂ is the negative logarithm of the EC₅₀ value.

Signaling Pathways

Activation of neurokinin receptors by this compound initiates a well-characterized intracellular signaling cascade. As GPCRs, neurokinin receptors are coupled to heterotrimeric G-proteins, primarily of the Gαq/11 family.[4]

-

Receptor Activation: this compound binds to the extracellular domain and transmembrane helices of the neurokinin receptor.

-

G-Protein Coupling: This binding induces a conformational change in the receptor, which activates the associated Gαq protein by promoting the exchange of GDP for GTP.

-

PLC Activation: The activated Gαq subunit dissociates and stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4]

-

Downstream Effects:

-

Cellular Response: The rise in intracellular Ca²⁺ and activation of PKC lead to a cascade of phosphorylation events and downstream cellular responses, such as smooth muscle contraction, neuronal excitation, and inflammation.[4][9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacology of neurokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound peptide [novoprolabs.com]

- 4. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the binding of radiolabelled neurokinin A and this compound in rat cortex synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioiodinated substance P, neurokinin A, and this compound bind predominantly in NK1 receptors in guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand binding and functional characterisation of tachykinin receptors in chicken small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformationally constrained tachykinin analogs which are selective ligands for the this compound binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neurokinin A receptors are coupled to calcium mobilization in transfected fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Eledoisin in Mollusks: A Technical Guide

Abstract: Eledoisin, an undecapeptide first isolated from the posterior salivary glands of cephalopod mollusks, is a member of the tachykinin family of neuropeptides.[1][2] This technical guide provides a comprehensive overview of the biological functions of this compound and related tachykinins in mollusks, with a focus on its physiological effects, signaling pathways, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and marine biology. While much of the early research on this compound focused on its potent pharmacological effects in mammalian systems, this guide will focus on the available data regarding its endogenous role in mollusks.

Introduction to this compound and Tachykinins in Mollusks

This compound is a neuropeptide with the amino acid sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2.[1] It was first identified in the posterior salivary glands of the cephalopods Eledone muschata and Eledone aldovandi.[1][2] this compound is part of the tachykinin family, a group of peptides characterized by a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for receptor activation.[3] Invertebrate tachykinins, often referred to as tachykinin-related peptides (TRPs), typically possess a conserved C-terminal pentapeptide sequence of FX1GX2Ramide.[4]

Tachykinins are ancient and widespread neuropeptides found throughout the animal kingdom, playing diverse roles in physiological processes.[4] In mollusks, tachykinin systems have been identified in various classes, including cephalopods, gastropods, and bivalves, suggesting a conserved and important functional role.[5]

Physiological Functions of this compound in Mollusks

The primary described function of this compound in the cephalopods from which it was isolated is related to its presence in the venom secreted by the posterior salivary glands. This venom is used to paralyze prey.[4] The tachykinins present in the venom, including this compound, are thought to act on the neuromuscular systems of their prey, which are often crustaceans and fish.

While direct quantitative data on the effects of this compound on molluscan tissues is scarce in the available literature, the broader actions of invertebrate tachykinins suggest several physiological roles:

-

Neuromodulation: Tachykinins are known to act as neurotransmitters and neuromodulators in the central and peripheral nervous systems of invertebrates.[4] In the snail Helix pomatia, tachykinin-related peptides have been localized to interneurons in the central nervous system.

-

Cardiovascular Regulation: While direct evidence for this compound's effect on the molluscan heart is lacking, neuropeptides are known to be involved in the neuronal control of cardiac function in mollusks.[8] Both excitatory and inhibitory neurons regulate the heart, utilizing a variety of neurotransmitters, including peptides.

-

Regulation of Metabolism: Studies on the Pacific abalone, Haliotis discus hannai, have suggested a role for tachykinin signaling in the regulation of lipid metabolism.[9]

This compound Signaling Pathways in Mollusks

Tachykinins exert their effects by binding to G-protein coupled receptors (GPCRs). In mollusks, functional tachykinin receptors have been characterized in species such as the Pacific abalone (Haliotis discus hannai), the common octopus (Octopus vulgaris), and the Pacific oyster (Crassostrea gigas).[5]

The binding of a tachykinin ligand to its receptor typically initiates a cascade of intracellular events. In invertebrates, tachykinin-related peptide receptors have been shown to stimulate an increase in intracellular calcium or the generation of cyclic AMP (cAMP).[10]

A study on a novel tachykinin-related peptide receptor from the heart of Octopus vulgaris (oct-TKRPR) demonstrated that its activation leads to the induction of membrane chloride currents, which is coupled to the inositol phosphate/calcium (IP3/Ca2+) pathway.[10] This indicates that the receptor activates Phospholipase C (PLC).

Furthermore, research on the Pacific abalone has shown that tachykinin peptides can trigger both the PKC/Ca2+ and the PKA/cAMP signal-transduction pathways.[5] Ligand-stimulated tachykinin receptors in this species were also shown to mediate ERK1/2 phosphorylation.[9]

The following diagram illustrates the generalized tachykinin signaling pathway in mollusks based on the available data.

Experimental Protocols

This section outlines general methodologies that can be adapted for studying the biological function of this compound in mollusks. Detailed, specific protocols for this compound are not widely published, so these serve as a starting point for experimental design.

This compound Extraction and Purification from Salivary Glands

This protocol is based on early methods for isolating this compound.

Objective: To extract and purify this compound from the posterior salivary glands of Eledone species.

Materials:

-

Posterior salivary glands from Eledone sp.

-

70-80% Methanol or boiling diluted acetic acid

-

Homogenizer

-

Centrifuge

-

Alumina column for chromatography

-

Lyophilizer

Procedure:

-

Dissect the posterior salivary glands from the mollusk and immediately place them on ice.

-

Homogenize the tissue in 70-80% methanol.[1] Alternatively, boiling diluted acetic acid can be used for extraction.[1]

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the peptide extract.

-

For purification, pass the crude extract through an alumina column.[1]

-

Elute the peptide fractions and monitor for biological activity (e.g., using a smooth muscle bioassay).

-

Pool the active fractions and lyophilize to obtain a purified peptide powder.

Isolated Organ Bath for Smooth Muscle Contraction Assay

This is a general protocol for assessing the contractile effect of this compound on molluscan smooth muscle.

Objective: To measure the dose-dependent contractile response of an isolated molluscan smooth muscle to this compound.

Materials:

-

Isolated molluscan smooth muscle (e.g., anterior byssal retractor muscle of Mytilus edulis, or strips from the mantle or funnel of a cephalopod).

-

Isolated tissue/organ bath system with a force transducer.[11][12][13]

-

Physiological saline solution appropriate for the mollusk species, continuously aerated.

-

This compound stock solution.

-

Data acquisition system.

Procedure:

-

Dissect a strip of smooth muscle from the mollusk and mount it in the organ bath filled with aerated physiological saline at a constant temperature.

-

Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

-

Add this compound to the bath in a cumulative or non-cumulative manner, increasing the concentration stepwise.

-

Record the contractile force generated by the muscle at each concentration.

-

After the highest concentration, wash the tissue with fresh saline to return to baseline.

-

Construct a dose-response curve by plotting the contractile force against the logarithm of the this compound concentration.

The following diagram illustrates the workflow for an isolated organ bath experiment.

Electrophysiological Recording from Molluscan Neurons

This is a generalized protocol for investigating the effects of this compound on the electrical activity of molluscan neurons.

Objective: To determine if this compound alters the membrane potential and firing properties of molluscan neurons.

Materials:

-

Molluscan ganglia (e.g., from Aplysia, Lymnaea, or Octopus).

-

Dissection microscope and tools.

-

Recording chamber.

-

Perfusion system with appropriate saline.

-

Electrophysiology rig with amplifier, micromanipulator, and data acquisition system.

-

Glass microelectrodes for intracellular or patch-clamp recording.

-

This compound stock solution.

Procedure:

-

Dissect the desired ganglion and place it in the recording chamber perfused with saline.

-

Identify a target neuron for recording.

-

Establish a stable intracellular or whole-cell patch-clamp recording.

-

Record baseline electrical activity (resting membrane potential, action potentials).

-

Perfuse the ganglion with saline containing a known concentration of this compound.

-

Record any changes in membrane potential, input resistance, and firing frequency.

-

Wash out the this compound with normal saline and observe if the effects are reversible.

-

Repeat with different concentrations to assess dose-dependency.

Quantitative Data

Specific quantitative data for the biological activity of this compound in mollusks is not extensively reported in the available literature. Most pharmacological characterization has been performed in vertebrate systems. The following table summarizes the types of quantitative data that would be relevant for characterizing this compound's function in mollusks.

| Parameter | Description | Molluscan Tissue/System | Reported Value (if available) |

| EC50 | The concentration of this compound that produces 50% of the maximal response. | Smooth muscle (e.g., mantle, funnel, gut) | Not available |

| Heart (chronotropic or inotropic effects) | Not available | ||

| Kd / Ki | The dissociation constant or inhibition constant, indicating the affinity of this compound for its receptor. | Neuronal membranes, muscle membranes | Not available |

| Bmax | The maximum number of binding sites for this compound in a given tissue. | Neuronal membranes, muscle membranes | Not available |

Conclusion and Future Directions

This compound and related tachykinins are important signaling molecules in mollusks, with likely roles in neuromodulation, muscle control, and potentially other physiological processes such as metabolic regulation. While the signaling pathways involving G-protein coupled receptors and second messengers like IP3, Ca2+, and cAMP are beginning to be understood, there is a significant lack of quantitative data on the specific effects of this compound in its native biological context.

Future research should focus on:

-

Characterizing the dose-response relationships of this compound on various molluscan smooth and cardiac muscle preparations to determine its potency and efficacy.

-

Performing receptor binding assays with radiolabeled this compound or a related tachykinin on molluscan neuronal and muscle tissues to determine its binding affinity and receptor distribution.

-

Conducting detailed electrophysiological studies to elucidate the specific effects of this compound on different types of molluscan neurons.

-

Investigating the in vivo effects of this compound on behaviors such as feeding, locomotion, and reproduction in cephalopods.

A deeper understanding of the biological function of this compound in mollusks will not only provide insights into the physiology of this diverse and important phylum but may also reveal novel targets for drug development and applications in biotechnology.

References

- 1. Occurrence and some properties of this compound in extracts of posterior salivary glands of eledone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Ligand Heterogeneities in the Peduncle Complex of the Cephalopod Mollusc Octopus bimaculoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Key neuropeptide and neuroendocrine pathways of the optic lobe are affected by high temperatures in the female Octopus maya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple optic gland signaling pathways implicated in octopus maternal behaviors and death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuromodulation in molluscan smooth muscle: the action of 5-HT, FMRFamide and purine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.unipr.it [repository.unipr.it]

- 9. The isolation and amino acid sequence of this compound, the active endecapeptide of the posterior salivary glands of Eledone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zora.uzh.ch [zora.uzh.ch]

- 11. oerafrica.org [oerafrica.org]

- 12. reprocell.com [reprocell.com]

- 13. Isolated organ/tissue test – organ bath [panlab.com]

Pharmacological Profile of Eledoisin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eledoisin, a naturally occurring undecapeptide originally isolated from the salivary glands of the mollusk Eledone moschata, is a member of the tachykinin family of neuropeptides. It exerts a wide range of pharmacological effects primarily through its interaction with neurokinin (NK) receptors, which are G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its receptor binding affinity, signaling mechanisms, and key physiological actions. Detailed experimental methodologies for assays used to characterize this peptide are also presented, along with visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

This compound is a potent bioactive peptide with the amino acid sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2. As a member of the tachykinin family, it shares a conserved C-terminal sequence (-Phe-X-Gly-Leu-Met-NH2) with other tachykinins like Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). This conserved region is crucial for receptor activation, while the variable N-terminal portion contributes to receptor subtype selectivity. This compound displays a pharmacological profile characterized by potent vasodilation, bronchoconstriction, and stimulation of extravascular smooth muscle.[1][2] In mammals, it exhibits a preferential affinity for the neurokinin 3 (NK3) receptor.[3][4]

Receptor Binding Affinity

The interaction of this compound with tachykinin receptors has been characterized through radioligand binding assays. These studies have been instrumental in determining its affinity and selectivity for the different neurokinin receptor subtypes: NK1, NK2, and NK3.

Quantitative Data

The binding affinities of this compound for human neurokinin receptors are summarized in the table below. The data are presented as IC50 or Ki values, which represent the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled ligand.

| Receptor Subtype | Radioligand | Cell Line | Parameter | Value (nM) | Reference |

| NK1 | [¹²⁵I]BH-SP | Chicken Ileal Membranes | Competition Binding | > NKA, < Senktide | [3] |

| NK2 | [¹²⁵I]BH-NKA | CHO cells (human NK2) | IC50 | Less potent than NKA and NKB | [5] |

| NK3 | [¹²⁵I]BH-Eledoisin | Rat Brain Cortex Membranes | IC50 | 8 (in COS-7 cells) | [1] |

| NK3 | [¹²⁵I]BH-Eledoisin | CHO cells (rat NK3) | IC50 | 240 (low affinity) | [1] |

Note: The affinity of this compound for the NK3 receptor can vary depending on the expression system used.[1] In comparison to other tachykinins, this compound generally shows higher affinity for the NK3 receptor.[6]

Signaling Pathways

Tachykinin receptors, including the NK3 receptor preferentially targeted by this compound, are coupled to Gq/11 proteins.[7] Activation of these receptors initiates a well-defined intracellular signaling cascade.

Upon binding of this compound to the NK3 receptor, the associated Gq protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC). PKC, in turn, phosphorylates various downstream target proteins, leading to a cellular response.

Physiological Effects

The activation of neurokinin receptors by this compound leads to a variety of physiological responses, including:

-

Vasodilation: this compound is a potent vasodilator, causing a drop in blood pressure.

-

Smooth Muscle Contraction: It stimulates the contraction of various smooth muscles, including those in the gastrointestinal tract, bronchi, and urinary bladder.[1][8]

-

Stimulation of Secretions: this compound can stimulate salivary and pancreatic secretions.

-

Nociception: Tachykinins are involved in the transmission of pain signals.

Experimental Protocols

The pharmacological profile of this compound has been elucidated through a series of key in vitro and in vivo experiments. Below are detailed methodologies for two fundamental assays.

Radioligand Binding Assay

This assay is used to determine the affinity and selectivity of this compound for different neurokinin receptors.

Objective: To quantify the binding of a radiolabeled ligand to its receptor in the presence and absence of a competing unlabeled ligand (this compound).

Materials:

-

Cell membranes expressing the neurokinin receptor of interest (e.g., from transfected CHO cells).

-

Radiolabeled ligand (e.g., [¹²⁵I]Bolton-Hunter-Eledoisin or [¹²⁵I]BH-Substance P).

-

Unlabeled this compound and other competing ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane suspension.

-

Radiolabeled ligand at a fixed concentration (typically near its Kd value).

-

Increasing concentrations of unlabeled this compound (for competition binding) or buffer (for total binding). For non-specific binding, add a high concentration of an appropriate unlabeled ligand.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the unlabeled ligand concentration. Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate neurokinin receptors and trigger an intracellular calcium response.

Objective: To measure the increase in intracellular calcium concentration in response to this compound stimulation.

Materials:

-

Cells stably or transiently expressing the neurokinin receptor of interest (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

This compound and other test compounds.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Culture and Plating: Culture the cells in appropriate media and seed them into 96- or 384-well black-walled, clear-bottom plates. Allow the cells to adhere and grow to a confluent monolayer.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution of the dye in assay buffer for a specific time (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove any excess extracellular dye.

-

Compound Addition and Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add this compound or other test compounds at various concentrations to the wells using the instrument's automated injector.

-

Data Acquisition: Continuously measure the fluorescence intensity before and after the addition of the compound. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the response as a function of the logarithm of the agonist concentration to generate a dose-response curve. From this curve, determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax).

Conclusion

This compound is a valuable pharmacological tool for studying the tachykinin system. Its preferential agonistic activity at the NK3 receptor, coupled with its potent physiological effects, makes it a subject of interest in various research areas, including neuroscience, pharmacology, and physiology. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and the broader family of tachykinin peptides. A thorough understanding of its pharmacological profile is essential for the design of novel therapeutics targeting the neurokinin receptor system.

References

- 1. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]